Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a carboxylate ester group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring expansion to form the oxirane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of immobilized catalysts and automated systems can further enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxiranes or chlorophenyl derivatives.
Scientific Research Applications
Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This can result in the inhibition of enzymes or the modification of biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Ethyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate
- Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
Uniqueness
Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and biological activity .
Properties
Molecular Formula |
C12H13ClO3 |
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Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13ClO3/c1-3-12(10(16-12)11(14)15-2)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
MMUHJHYWWDKJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C(=O)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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